molecular formula C22H18FN3S2 B2857116 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine CAS No. 923193-25-3

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2857116
CAS No.: 923193-25-3
M. Wt: 407.53
InChI Key: XOYNQTCWIGUGRC-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl group and at position 6 with a [(4-methylphenyl)methyl]sulfanyl moiety. Its molecular formula is C₂₂H₁₇FN₄S₂, with a molecular weight of 426.52 g/mol.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3S2/c1-14-3-5-16(6-4-14)13-27-20-12-11-19(25-26-20)21-15(2)24-22(28-21)17-7-9-18(23)10-8-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYNQTCWIGUGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Substitution Reactions: The 4-fluorophenyl and 4-methylbenzylthio groups are introduced via nucleophilic substitution reactions using corresponding halides and thiols.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halides and thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, demonstrate promising anticancer properties. A study on thiazole-pyridine hybrids showed effective inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against tested pathogens, indicating its potential as an antibacterial agent .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant effects. In a series of tests, certain thiazole-bearing analogues exhibited significant protection in seizure models, with median effective doses lower than established anticonvulsants . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl rings for enhancing efficacy.

Synthesis and Characterization

The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves multi-step reactions that typically include:

  • Formation of thiazole derivatives through cyclization reactions.
  • Introduction of the pyridazine moiety via condensation reactions.
  • Final modifications to incorporate the sulfanyl group and other substituents.

Crystallographic studies have confirmed the structural integrity of synthesized compounds, revealing their isostructural nature with minor variations due to different substituents .

Study 1: Anticancer Efficacy

A recent investigation into thiazole-pyridine hybrids demonstrated that one derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming traditional chemotherapy agents . The study utilized a series of in vitro assays to confirm the cytotoxicity and mechanism of action.

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of thiazole derivatives were synthesized and screened against various bacterial strains. The compound showed significant activity with an MIC value indicative of its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazole-fluorophenyl group is conserved in G954-0353 , but the latter’s nitrobenzoyl group increases molecular weight and may reduce solubility.
  • Canagliflozin , though structurally distinct (sugar core), shares fluorophenyl-thiophene motifs, highlighting the pharmacophore importance of fluorinated aryl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Organic/Aqueous) Melting Point (°C) LogP (Predicted) Stability Notes
Target Compound High in DMSO, Methanol; Low in H₂O Not reported 3.8 Stable under inert conditions
G954-0353 Moderate in DMSO; Insoluble in H₂O Not reported 4.2 Sensitive to light/heat
Compound 7A4 Soluble in Chloroform, Ethanol 95–105 3.5 Degrades under acidic conditions
Canagliflozin Soluble in DMSO, Methanol 95–105 2.1 Hygroscopic; stable at pH 4–8

Analysis :

  • The target compound’s 4-methylbenzylthio group improves lipophilicity (LogP ~3.8) compared to Canagliflozin (LogP ~2.1) .
  • Similar to Compound 7A4 , sulfanyl-linked derivatives show moderate thermal stability but may degrade under oxidative stress.

Stability and Degradation

  • Thermal Stability : The target compound is stable up to 150°C (analogous to ).
  • Photodegradation : Fluorophenyl-thiazole derivatives degrade by ~15% under UV light (24 hours) .
  • Hydrolytic Stability : Sulfanyl linkages are susceptible to hydrolysis at pH >10 .

Biological Activity

The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and pyridazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H21FN2O3S
  • Molecular Weight : 400.47 g/mol
  • IUPAC Name : this compound

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. The thiazole ring in this compound may facilitate interactions with enzymes or receptors involved in critical biochemical pathways. For instance:

  • Antimicrobial Activity : Similar thiazole compounds have shown efficacy against a range of pathogens by inhibiting key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) .
  • Anti-inflammatory Properties : Thiazoles have been implicated in the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, compounds structurally related to the target compound demonstrated significant activity against multidrug-resistant (MDR) pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against various bacteria .

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

Anti-inflammatory Activity

Thiazole derivatives have also been evaluated for their anti-inflammatory effects. In animal models, certain thiazole-containing compounds displayed significant reductions in paw swelling and body weight loss comparable to standard treatments like aspirin .

CompoundInhibition (%)Standard Comparison
Thiazole Derivative A93.53Aspirin (90.13)
Thiazole Derivative B85.00Diclofenac (54.65)

Antitumor Activity

The anticancer potential of thiazole derivatives has been explored through various in vitro assays. For instance, certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Mohamed et al. evaluated several thiazole derivatives, including variations similar to the target compound, demonstrating their effectiveness against resistant strains of bacteria through time-kill assays and biofilm inhibition studies .
  • Case Study on Anti-inflammatory Effects :
    Research focusing on the anti-inflammatory properties of thiazoles revealed that specific modifications to the thiazole ring enhanced COX-1 and COX-2 inhibitory activities, suggesting a structure-activity relationship that could be exploited for drug development .

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